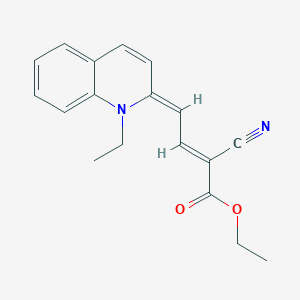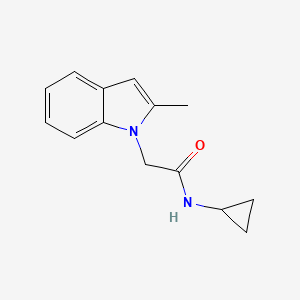
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, also known as MTE, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. MTE is a small molecule that has been shown to have a range of biochemical and physiological effects, making it an attractive target for further study. In
科学研究应用
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been studied extensively for its potential therapeutic applications in a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to have neuroprotective effects and to improve cognitive function in animal models. In Parkinson's disease research, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to protect dopaminergic neurons from oxidative stress and to improve motor function in animal models.
作用机制
The mechanism of action of 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is thought to involve several pathways, including the inhibition of protein kinases and the modulation of oxidative stress. 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to inhibit the activity of several protein kinases, including Akt and ERK1/2, which are involved in cell survival and proliferation. 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has also been shown to modulate oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the modulation of oxidative stress, and the protection of neurons from damage. 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease and to improve motor function in animal models of Parkinson's disease.
实验室实验的优点和局限性
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has several advantages for lab experiments, including its high purity and the availability of optimized synthesis methods. However, 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
For 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone research include further studies to understand its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications in other diseases.
合成方法
The synthesis of 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone involves several steps, including the reaction of 1,2,5-trimethylpyrrole with ethyl chloroacetate to form an intermediate compound, which is then reacted with morpholine to produce 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone. The synthesis method has been optimized to produce high yields of pure 2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, making it a useful tool for scientific research.
属性
IUPAC Name |
2-morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-8-12(11(2)14(10)3)13(16)9-15-4-6-17-7-5-15/h8H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXVVFXYABVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)
![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)

![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)


(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)

![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)

![2,4,7,9-Tetramethyl-11-oxopyrido[2,1-b]quinazoline-6-carbonitrile](/img/structure/B7464436.png)
